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Compound of Interest

Compound Name: 1-(2-Chloroethyl)naphthalene

Cat. No.: B015307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Chloroethyl)naphthalene (CAS No. 41332-02-9), a naphthalene derivative of interest in

organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside detailed

experimental protocols for the acquisition of spectroscopic data.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 1-(2-
Chloroethyl)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum of 1-(2-Chloroethyl)naphthalene exhibits characteristic signals

corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the

chloroethyl side chain.
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Assignment Chemical Shift (δ, ppm)

Aromatic H 7.921

Aromatic H 7.802

Aromatic H 7.704

Aromatic H 7.47

Aromatic H 7.45

Aromatic H 7.349

Aromatic H 7.286

-CH₂-Cl 3.745

Ar-CH₂- 3.458

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Data

As of the latest search, specific experimental ¹³C NMR data for 1-(2-Chloroethyl)naphthalene
is not readily available in public spectroscopic databases.

Mass Spectrometry (MS)
The mass spectrum of 1-(2-Chloroethyl)naphthalene provides key information about its

molecular weight and fragmentation pattern under electron ionization.
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m/z Relative Intensity (%) Possible Fragment

192.0 7.2 [M+2]⁺ (Isotope peak)

191.0 3.0 [M+1]⁺

190.0 22.1 [M]⁺ (Molecular Ion)

155.0 2.4 [M-Cl]⁺

154.0 3.0 [C₁₂H₁₀]⁺

153.0 6.4 [C₁₂H₉]⁺

152.0 6.2 [C₁₂H₈]⁺

142.0 12.1 [C₁₁H₁₀]⁺

141.0 100.0 [C₁₁H₉]⁺ (Base Peak)

139.0 3.3 [C₁₁H₇]⁺

128.0 2.3 [C₁₀H₈]⁺ (Naphthalene)

127.0 2.9 [C₁₀H₇]⁺

115.0 10.4 [C₉H₇]⁺

Data obtained via Electron Ionization (EI) at 75 eV.[1]

Infrared (IR) Spectroscopy
Specific experimental IR spectral data for 1-(2-Chloroethyl)naphthalene is not currently

available in the public databases searched.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of 1-(2-Chloroethyl)naphthalene in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Spectral Width: 0-10 ppm

¹³C NMR Acquisition (General Procedure):

Spectrometer: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Spectral Width: 0-200 ppm
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of 1-(2-Chloroethyl)naphthalene in a volatile organic solvent

(e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas

chromatograph (GC-MS).

Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.

Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-400

Ionization Mode: Electron Ionization (EI)

Source Temperature: 220 °C[1]

Sample Temperature: 150 °C[1]

Infrared (IR) Spectroscopy (General Procedure)
Sample Preparation (Neat Liquid):

Place a small drop of neat 1-(2-Chloroethyl)naphthalene between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Gently press the plates together to form a thin liquid film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: Perform a background scan with empty KBr/NaCl plates.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of 1-(2-
Chloroethyl)naphthalene.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Caption: Postulated MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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